![molecular formula C25H20FN3 B2808879 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932488-39-6](/img/structure/B2808879.png)

1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

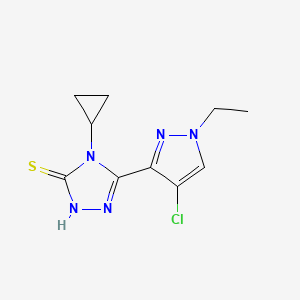

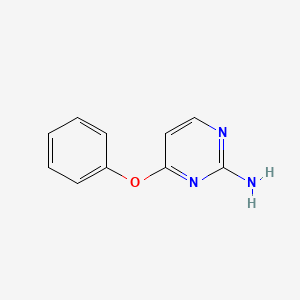

1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20FN3 and its molecular weight is 381.454. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthesis Approaches : Research has developed novel synthesis methods for 1H-pyrazolo[3,4-b]quinolines, which are valued for their luminophore properties in electroluminescent devices. These compounds are produced through heating or microwave exposure of a mixture containing aromatic aldehyde, 1-phenyl-4,5-dihydro-1H-pyrazol-5-one, and aromatic amine (K. Chaczatrian et al., 2004).

Optical Properties : The optical properties of 4-aryl-1H-pyrazolo[3,4-b]quinolines have been investigated, showing their solution absorption and emission spectra in various solvents. This research offers insights into their applications in light-emitting devices and the influence of molecular structure on their optical behavior (K. Khachatryan et al., 2006).

Reactions and Molecular Structures : A study detailed the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, leading to hydrazone derivatives and 1H-pyrazolo[3,4-b]quinolines. These compounds are noted for their antimicrobial and antiviral activities, highlighting the potential value of new derivatives in this chemical class (T. S. Kumara et al., 2016).

Fluorescence Quenching : The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation was explored. These derivatives are reported as highly efficient organic fluorescent materials, suitable for applications in light-emitting devices. The study provides insights into the dynamic and static quenching mechanisms affecting their fluorescence in the presence of protic acid, offering a basis for designing fluorescence-based sensors or switches (Linping Mu et al., 2010).

Applications in Material Science and Biology

Antifungal Activity : A series of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives were synthesized and tested for antifungal activity. This research underlines the importance of structural modifications in enhancing biological activity and supports the potential use of these compounds in developing new antifungal agents (Yuan et al., 2011).

Electroluminescent and Photovoltaic Applications : Trifluoromethyl substituted derivatives of pyrazoles, including 6-CF3-1H-pyrazolo[3,4-b]quinolines, were synthesized and characterized for their potential in optoelectronic applications. The study demonstrates their fluorescence emissions and their use in constructing organic solar cells and light-emitting diodes, suggesting their applicability in photovoltaic and electroluminescent devices (M. Pokladko-Kowar et al., 2022).

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which this compound is a derivative of, have shown potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound may target organisms causing these diseases, such as Leishmania and Plasmodium species.

Mode of Action

It is known that pyrazole derivatives have diverse pharmacological effects . The compound’s interaction with its targets could involve binding to specific proteins or enzymes within the pathogen, disrupting their normal function and leading to the pathogen’s death or inhibition.

Biochemical Pathways

Given the compound’s potential antileishmanial and antimalarial activities, it may interfere with the biochemical pathways essential for the survival and replication ofLeishmania and Plasmodium species .

Result of Action

The compound’s antileishmanial and antimalarial activities suggest that its action results in the death or inhibition of Leishmania and Plasmodium species . This could lead to a reduction in the severity of diseases caused by these pathogens.

Properties

IUPAC Name |

1-(2-ethylphenyl)-6-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3/c1-3-17-7-4-5-10-22(17)29-25-19-8-6-9-21(26)24(19)27-15-20(25)23(28-29)18-13-11-16(2)12-14-18/h4-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSKDPSDNBNNHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808802.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2808806.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2808809.png)

![7-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2808810.png)

![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/no-structure.png)

![Rel-(1s,3s,4r,6s)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2808819.png)